Cefazolin Amide

Description

Properties

IUPAC Name |

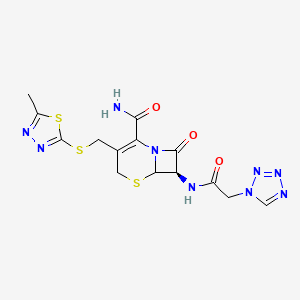

(7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N9O3S3/c1-6-18-19-14(29-6)28-4-7-3-27-13-9(12(26)23(13)10(7)11(15)25)17-8(24)2-22-5-16-20-21-22/h5,9,13H,2-4H2,1H3,(H2,15,25)(H,17,24)/t9-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXOAWOOZVMQQR-CGCSKFHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3C([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N9O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefazolin Amide can be synthesized through a series of chemical reactions involving the acylation of 7-amino-3-[(methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid with tetrazole-containing acetic acid in the presence of a biocatalyst containing penicillin amidase. The reaction is typically carried out at a pH of 6-8 and a temperature range of -20 to 40°C .

Industrial Production Methods: Industrial production of this compound often involves continuous-flow synthesis, which allows for rapid flow and efficient mixing of substrates in suitable flow reactors. This method enables the target compound to be obtained in a short period without intermediate isolation, yielding a high purity product .

Types of Reactions:

Common Reagents and Conditions:

Hydrolysis: Requires aqueous acid or base, heat.

Reduction: Requires lithium aluminum hydride (LiAlH4).

Major Products:

Hydrolysis: Carboxylic acids and ammonia or an amine.

Reduction: Amines.

Scientific Research Applications

Cefazolin Amide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying amide bond formation and hydrolysis.

Biology: Investigated for its antibacterial properties and interactions with bacterial cell walls.

Medicine: Used in the development of new antibiotics and for studying drug resistance mechanisms.

Industry: Employed in the synthesis of other cephalosporin derivatives and as a reference standard in quality control

Mechanism of Action

Cefazolin Amide exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and pharmacological distinctions between Cefazolin Amide and related compounds:

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Findings:

Structural Differentiation: this compound is distinguished from Cefazolin by the absence of the 3-acetoxymethyl group and the presence of an amide functional group, which alters its chemical stability and interaction with biological targets . Compared to non-cephalosporin amides (e.g., furan-2-carboxamide derivatives), this compound retains the β-lactam core, conferring antibacterial activity but with reduced potency due to its role as an impurity .

Regulatory limits for such impurities are strictly enforced .

Clinical and Pharmacological Contrasts: While Cefazolin (parent drug) demonstrates clinical superiority over Ceftriaxone in treating methicillin-sensitive Staphylococcus aureus (MSSA) bacteremia , this compound lacks direct therapeutic application and is studied primarily for quality assurance in manufacturing .

Synthetic and Analytical Considerations :

- Advanced techniques like ¹H NMR, HPLC, and IR spectroscopy are employed to characterize this compound, with its FTIR spectrum showing shifts in amide-related peaks (e.g., C=O at ~1759 cm⁻¹) indicative of structural interactions .

Research and Regulatory Implications

- Quality Control : this compound’s presence in Cefprozil underscores the need for stringent impurity profiling during cephalosporin production. Daicel Pharma’s cGMP-compliant analytical protocols exemplify industry standards for impurity quantification .

- Future Directions : Comparative studies on amide derivatives should explore structure-activity relationships (SAR) to optimize antibiotic efficacy while minimizing impurity formation. Prospective clinical trials are warranted to validate findings from retrospective analyses, such as Cefazolin’s superiority over Ceftriaxone .

Biological Activity

Cefazolin Amide, a semi-synthetic antibiotic belonging to the cephalosporin class, exhibits significant biological activity primarily through its bactericidal effects. This article delves into the mechanisms of action, pharmacological properties, case studies, and research findings related to this compound.

This compound functions by inhibiting bacterial cell wall synthesis. It achieves this through binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding interferes with the final stages of peptidoglycan synthesis, leading to cell lysis and death of the bacteria. The compound is particularly effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Pharmacological Profile

- Chemical Structure : this compound is derived from 7-aminocephalosporanic acid and features a 1H-tetrazol-1-ylacetyl group, which enhances its antibacterial properties .

- Spectrum of Activity : It is effective against various infections, particularly skin and soft tissue infections, urinary tract infections, and respiratory tract infections .

- Administration : The compound is primarily administered parenterally, allowing for rapid absorption and distribution in the body.

Case Studies

Several case studies highlight the clinical implications of this compound:

-

Cefazolin-Induced Hemolytic Anemia :

- A case involving an 80-year-old female with methicillin-sensitive Staphylococcus aureus endocarditis developed hemolytic anemia after receiving intravenous cefazolin. Switching to vancomycin led to an improvement in hemoglobin levels and resolution of eosinophilia .

- Another report described a 50-year-old man who developed hemolytic anemia post knee arthroplasty after cefazolin administration. Discontinuation of the drug resulted in complete resolution of anemia .

- Coagulopathy Associated with Cefazolin :

Research Findings

Recent studies have provided insights into the biological activity and efficacy of this compound:

- Bactericidal Activity : In vitro studies indicate that cefazolin exhibits bactericidal activity comparable to other cephalosporins but shows enhanced effectiveness against certain strains like E. coli and Klebsiella spp. .

- Neutrophil Interaction : Research has demonstrated that neutrophils can diminish the activity of β-lactams like cefazolin in abscesses. Depleting neutrophils improved cefazolin's effectiveness against S. aureus , suggesting that neutrophil interactions may play a critical role in treatment outcomes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Feature | Description |

|---|---|

| Class | Semi-synthetic cephalosporin |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis |

| Spectrum of Activity | Broad-spectrum (Gram-positive & Gram-negative) |

| Common Uses | Surgical prophylaxis, skin infections, UTIs |

| Case Reports | Hemolytic anemia, coagulopathy |

| Research Insights | Neutrophil interaction affects drug efficacy |

Q & A

Basic Research Questions

Q. What experimental designs are recommended for studying the pharmacokinetics (PK) of Cefazolin Amide in populations exposed to environmental stressors?

- Methodological Answer : Use controlled animal models (e.g., BALB/c mice or Sprague Dawley rats) to simulate stressors like blast overpressure (BOP). Measure plasma, liver, and tissue concentrations over time intervals to assess delayed drug clearance. Include variables such as stressor intensity (e.g., 19 psi BOP) and compare PK parameters (e.g., clearance rate, half-life) between stressed and control groups . For clinical populations, employ prospective PK analyses in specific cohorts (e.g., anuric patients on hemodialysis), using high-flux dialyzers and post-dialysis dosing protocols to monitor drug retention and toxicity thresholds .

Q. How can Fourier-transform infrared spectroscopy (FTIR) validate interactions between this compound and drug-delivery systems?

- Methodological Answer : Analyze FTIR spectra for characteristic peaks (e.g., 1759 cm⁻¹ for carbonyl groups in Cefazolin) and shifts in wave numbers (e.g., 1666 cm⁻¹ for amide groups) to confirm chemical interactions with polymers like chitosan. Compare spectra of pure drug, polymer, and drug-polymer composites to identify bond formation (e.g., COOH-NH₂ interactions) and ensure no interference with functional groups critical for antimicrobial activity .

Q. What statistical approaches are used to optimize this compound dosing regimens in surgical settings?

- Methodological Answer : Develop multivariate models incorporating patient weight, dosing weight (DW), and surgery duration. Use regression analysis to correlate intermittent doses (e.g., 2 g every 3 hours) with target tissue concentrations (e.g., ≥40 mg/L in closure sites). Validate thresholds (e.g., 7.6 mg/kg DW/hour) through clinical PK studies and adjust for inter-patient variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data between this compound and alternative antibiotics (e.g., anti-staphylococcal penicillins) in methicillin-susceptible Staphylococcus aureus infective endocarditis (MSSA-IE)?

- Methodological Answer : Conduct observational studies with propensity score matching to reduce indication bias. Compare survival rates, relapse frequencies, and safety profiles (e.g., nephrotoxicity) using stratified analyses. Address heterogeneity in meta-analyses by subgrouping IE patients and applying sensitivity tests to isolate confounding variables (e.g., comorbidities) .

Q. What methodologies are effective for assessing neurotoxicity risks of this compound in特殊populations (e.g., hemodialysis patients)?

- Methodological Answer : Perform longitudinal PK/pharmacodynamic (PD) studies to monitor serum drug levels post-dialysis (e.g., 1 g doses). Use liquid chromatography-mass spectrometry (LC-MS) to quantify peak concentrations (e.g., 193 µg/mL) and compare against neurotoxicity thresholds (e.g., >470 µg/mL). Include safety endpoints (e.g., seizure incidence) and adjust dosing intervals based on extrapolated clearance rates in anuric models .

Q. How can Raman spectroscopy enhance the analysis of this compound’s protein-binding behavior in biological matrices?

- Methodological Answer : Employ Raman optical activity (ROA) and conventional Raman setups (e.g., 785 nm excitation) to detect amide I bands (e.g., 1660 cm⁻¹) in plasma proteins. Compare spectral signatures across experimental conditions (e.g., healthy vs. infected subjects) to identify binding patterns. Validate findings with complementary techniques like surface plasmon resonance (SPR) for kinetic binding assays .

Data Contradiction and Validation

Q. What strategies are recommended for resolving discrepancies in MIC (minimum inhibitory concentration) values reported for this compound across studies?

- Methodological Answer : Standardize testing protocols using CLSI/EUCAST guidelines. Re-analyze conflicting datasets with mixed-effects models to account for variables like inoculum size, broth media, and bacterial strain diversity. Cross-validate results using time-kill assays or in vivo infection models to confirm pharmacodynamic relevance .

Q. How should researchers address variability in drug-polymer interaction studies when developing this compound-loaded microparticles?

- Methodological Answer : Use design-of-experiments (DoE) frameworks to optimize formulation parameters (e.g., chitosan concentration, crosslinking time). Characterize batch-to-batch variability via scanning electron microscopy (SEM) for particle morphology and in vitro release assays under physiological conditions (e.g., pH 7.4). Validate reproducibility across ≥3 independent replicates .

Ethical and Data Management Considerations

Q. What frameworks ensure ethical compliance when collecting PK data from vulnerable populations (e.g., critically injured patients)?

- Methodological Answer : Implement protocols aligned with institutional review boards (IRBs), including informed consent for serial blood sampling. Anonymize data using unique identifiers and store in encrypted repositories with tiered access. Reference ERC guidelines for data management plans (DMPs), specifying data types, retention periods, and sharing policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.